Dimidazon

Description

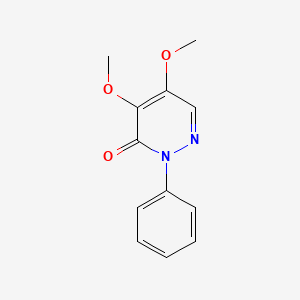

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFZKJCNHBXWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074998 | |

| Record name | Dimidazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3295-78-1 | |

| Record name | Dimidazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimidazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AM45V743J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimidazon mechanism of action in plants

An In-depth Technical Guide on the Core Mechanism of Action of Dimidazon (Clomazone) in Plants

Disclaimer: The term "this compound" is not commonly found in scientific literature. It is highly probable that this is a typographical error for Dimethazone, the alternative name for the herbicide Clomazone . This document will, therefore, focus on the well-documented mechanism of action of Clomazone.

Executive Summary

Clomazone is a selective, pre-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in various crops.[1][2][3] Belonging to the isoxazolidinone class of chemicals, its mode of action is the disruption of essential pigment biosynthesis, leading to a characteristic bleaching or whitening of susceptible plant foliage.[1][4][5] This guide provides a detailed examination of the molecular and biochemical mechanisms underlying Clomazone's herbicidal activity, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

Clomazone is a pro-herbicide, meaning the parent molecule is not the primary active compound.[6] Upon absorption by the plant, primarily through the roots and emerging shoots, Clomazone is metabolized into its active form, 5-ketoclomazone.[6][7]

The primary molecular target of 5-ketoclomazone is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DOXP synthase or DXS) .[6][7][8] This enzyme catalyzes the first committed step in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in plant chloroplasts.[6][7] The inhibition of this rate-limiting enzyme creates a metabolic blockade, preventing the synthesis of essential downstream products.[6]

The cascade of events following DOXP synthase inhibition is as follows:

-

Isoprenoid Depletion: The blockade of the MEP pathway leads to a severe deficiency in isoprenoid precursors, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5]

-

Carotenoid Synthesis Inhibition: These isoprenoid units are the fundamental building blocks for carotenoids.[7] The absence of these precursors halts carotenoid biosynthesis.[1][2][4][7]

-

Chlorophyll Photo-oxidation: Carotenoids play a critical photoprotective role in the photosynthetic apparatus by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS).[1][9] Without carotenoids, chlorophyll is rapidly destroyed by light energy in a process known as photo-oxidation.[1][6] This leads to the characteristic bleaching symptoms.[5][6]

-

Photosynthesis Disruption and Death: The destruction of chlorophyll and the disruption of the photosynthetic machinery halt the plant's ability to produce energy, ultimately leading to necrosis and death.[4][9]

The selectivity of Clomazone in certain crops, such as soybeans, is attributed to their ability to rapidly metabolize the herbicide into non-toxic compounds before it can cause significant damage.[2][6]

Signaling Pathway and Metabolic Impact

The following diagram illustrates the MEP pathway and the specific point of inhibition by Clomazone's active metabolite.

Caption: Mechanism of Clomazone action via inhibition of DOXP Synthase.

Quantitative Data

The herbicidal efficacy of Clomazone is quantified by measuring its impact on pigment concentration and enzyme activity.

| Parameter | Species | Value/Effect | Reference |

| Carotenoid Content | Wheat (Triticum aestivum) | >50% reduction | [10] |

| Chlorophyll Content | Wheat (Triticum aestivum) | ~70% reduction | [10] |

| Enzyme Inhibition | Escherichia coli DOXP Synthase (EcDXPS) | Uncompetitive inhibition (vs. pyruvate) | [8] |

| Enzyme Inhibition | Escherichia coli DOXP Synthase (EcDXPS) | Mixed-type inhibition (vs. GAP) | [8] |

| Mitochondrial Respiration | Rat Liver Mitochondria | Inhibition of state 3 respiration at 50-200 µM | [11] |

Note: Specific IC50 values for plant-derived DOXP synthase are not consistently reported in the surveyed literature, but inhibition by the 5-keto metabolite is well-established.[12] The data from E. coli and rat mitochondria provide context for the compound's biological activity.

Experimental Protocols

Protocol: In Vitro Inhibition of DOXP Synthase

This protocol outlines a method to measure the inhibition of DOXP synthase by 5-ketoclomazone.

-

Enzyme Preparation:

-

Express and purify recombinant DOXP synthase from a suitable source (e.g., Arabidopsis thaliana, Escherichia coli) using standard molecular biology techniques (e.g., His-tag affinity chromatography).

-

Determine the protein concentration using a Bradford or BCA assay.

-

-

Assay Buffer Preparation:

-

Prepare a suitable buffer, such as 100 mM Tris-HCl (pH 8.0), containing 10 mM MgCl₂, 1 mM thiamine diphosphate (ThDP), and 2 mM dithiothreitol (DTT).

-

-

Inhibitor and Substrate Preparation:

-

Prepare a stock solution of 5-ketoclomazone in DMSO. Create a dilution series to test a range of concentrations.

-

Prepare stock solutions of the substrates: sodium pyruvate and D-glyceraldehyde 3-phosphate (GAP).

-

-

Enzyme Assay:

-

The assay measures the consumption of pyruvate, which can be coupled to the oxidation of NADH using lactate dehydrogenase (LDH).

-

In a 96-well UV-transparent plate, add the following to each well:

-

Assay buffer

-

NADH (final concentration ~0.2 mM)

-

Coupling enzyme (LDH)

-

Varying concentrations of 5-ketoclomazone (or DMSO for control)

-

Purified DOXP synthase enzyme

-

-

Incubate for 5-10 minutes at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrates (pyruvate and GAP).

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the DOXP synthase activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol: Quantification of Plant Pigments Post-Treatment

This protocol describes the extraction and spectrophotometric quantification of chlorophyll and carotenoids from plant tissue.

-

Plant Treatment:

-

Grow susceptible plants (e.g., barley, velvetleaf) in a controlled environment.

-

Apply Clomazone at various concentrations as a pre-emergence soil drench.

-

Harvest leaf tissue from treated and control plants after a set period (e.g., 7-14 days), when bleaching symptoms are visible.

-

-

Pigment Extraction:

-

Record the fresh weight of a leaf sample (e.g., 100 mg).

-

Homogenize the tissue in 100% acetone or 80% acetone in water using a mortar and pestle or a tissue homogenizer. Protect the sample from light to prevent pigment degradation.

-

Transfer the homogenate to a centrifuge tube and centrifuge at ~5,000 x g for 10 minutes to pellet cell debris.

-

Carefully collect the supernatant containing the pigments.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the supernatant at three wavelengths: 470 nm, 645 nm, and 663 nm, using the extraction solvent as a blank.

-

Calculate the concentrations of Chlorophyll a, Chlorophyll b, and total Carotenoids using the Lichtenthaler equations:

-

Chlorophyll a (µg/mL) = 12.21 * (A₆₆₃) - 2.81 * (A₆₄₅)

-

Chlorophyll b (µg/mL) = 20.13 * (A₆₄₅) - 5.03 * (A₆₆₃)

-

Total Carotenoids (µg/mL) = [1000 * (A₄₇₀) - 3.27 * (Chl a) - 104 * (Chl b)] / 229

-

-

-

Data Analysis:

-

Normalize the pigment concentrations to the fresh weight of the tissue (e.g., µg/g FW).

-

Compare the pigment levels in treated plants to the untreated controls to determine the percentage of reduction.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the herbicidal mechanism of Clomazone.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Examining the Selectivity of Clomazone in Targeting Weeds-Yangzhou Chemical Co., Ltd. [y-h.cc]

- 3. Clomazone - Wikipedia [en.wikipedia.org]

- 4. Clomazone (Ref: FMC 57020) [sitem.herts.ac.uk]

- 5. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 6. Clomazone Mode of Action [allpesticides.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of ketoclomazone and its analogues as inhibitors of 1-deoxy-d-xylulose 5-phosphate synthases and other thiamine diphosphate (ThDP)-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clomazone 48% EC Herbicide | Selective Pre-Emergence Weed Control [smagrichem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ncwss.org [ncwss.org]

Dimidazon Herbicide: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Dimidazon

The following tables summarize the available chemical identification and physicochemical data for this compound.

Chemical Identification

| Property | Value | Source |

| Preferred Identification Name (PIN) | 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one | [1][2] |

| IUPAC Name | 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one | [1][2] |

| CAS Name | 4,5-dimethoxy-2-phenyl-3(2H)-pyridazinone | [1][2] |

| CAS Registry Number | 3295-78-1 | [1][2][3] |

| Chemical Formula | C₁₂H₁₂N₂O₃ | [1][2] |

| Molecular Mass | 232.24 g/mol | [1][2][3] |

| Canonical SMILES | COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC | [1] |

| InChI | InChI=1S/C12H12N2O3/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | [1][2] |

| InChIKey | NEFZKJCNHBXWLP-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | [1][2] |

| Density | 1.2 g/mL | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available | |

| Vapor Pressure | Not available | |

| Octanol-Water Partition Coefficient (Log P) | Not available |

Experimental Protocols for Determining Physicochemical Properties

The determination of physicochemical properties of herbicides is crucial for assessing their environmental fate and potential biological activity. The following are detailed methodologies for key experiments, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.[4]

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[5][6]

-

Capillary Method: A small amount of the finely powdered solid substance is packed into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block apparatus.[7][8][9] The temperatures at which melting begins and is complete are recorded.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference material as a function of temperature. An endothermic peak indicates melting, and the peak temperature is taken as the melting point.[7][8]

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11]

-

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination.

-

Dynamic Method: The boiling point is determined by measuring the temperature at which the substance's vapor pressure equals a specific applied pressure.[12][13]

-

Distillation Method: For substances that can be distilled without decomposition, the boiling point is determined during distillation by measuring the temperature of the vapor that is in equilibrium with the boiling liquid.[12]

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[14][15]

-

Flask Method: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. This method is generally suitable for solubilities above 10 mg/L.[16]

-

Column Elution Method: A column is filled with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility. This method is suitable for substances with low water solubility.[16]

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[17][18]

-

Dynamic Method (Cottrell's Method): This method involves measuring the boiling temperatures of the substance at different pressures.[13][19]

-

Static Method: The substance is placed in a sealed container with a pressure measuring device, and the pressure is measured at thermal equilibrium.[19]

-

Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.[13][19]

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, 123)

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[20][21]

-

Shake Flask Method (OECD 107): A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentrations of the substance in both phases are then measured to calculate the partition coefficient. This method is suitable for log Pow values between -2 and 4.[20][21][22]

-

HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate the partition coefficient by correlating the retention time of the substance on a reverse-phase column with the known log Pow values of reference compounds. It is suitable for log Pow values between 0 and 6.[20][21][22]

-

Slow-Stirring Method (OECD 123): This method is designed for highly lipophilic substances (log Pow up to 8.2). The two phases are gently stirred to avoid the formation of microdroplets, allowing for a more accurate determination of the partition coefficient for these compounds.[20][23]

Mechanism of Action: Inhibition of Photosystem II

This compound, like other pyridazinone herbicides, exerts its phytotoxic effects by inhibiting photosynthesis.[1][2][24] Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

The primary function of PSII is to use light energy to split water molecules, releasing electrons, protons, and oxygen. These electrons are then passed along an electron transport chain. This compound disrupts this process by binding to the D1 protein within the PSII complex.[24][25][26] This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1] The interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation and plant growth.[26] The blockage also leads to the formation of reactive oxygen species, which cause rapid cellular damage, leading to the characteristic symptoms of chlorosis and necrosis observed in susceptible plants.[24][25]

Signaling Pathway Diagram

Caption: Inhibition of electron transport in Photosystem II by this compound.

Experimental Workflow for Herbicide Screening

The process of identifying and characterizing new herbicidal compounds often follows a structured workflow.

Caption: A generalized workflow for herbicide discovery and development.

References

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. hpc-standards.us [hpc-standards.us]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. Test No. 102: Melting Point/ Melting Range | OECD [oecd.org]

- 6. oecd.org [oecd.org]

- 7. acri.gov.tw [acri.gov.tw]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. acri.gov.tw [acri.gov.tw]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Water Solubility | Scymaris [scymaris.com]

- 17. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Kitaplar [books.google.com.tr]

- 18. oecd.org [oecd.org]

- 19. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 20. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 22. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 23. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 24. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 25. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 26. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Dimidazon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of Dimidazon. The information is intended for researchers, scientists, and professionals involved in drug development and herbicide research.

Introduction to this compound

This compound is a chemical compound belonging to the pyridazinone class of herbicides.[1] Its primary mode of action is the inhibition of photosynthesis in target plant species.[1] Chemically, it is known by its IUPAC name, 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one.[1] Understanding the synthesis and chemical properties of this compound is crucial for the development of new herbicidal agents and for studying its environmental impact and metabolic pathways.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a central pyridazinone ring substituted with two methoxy groups and a phenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one | [1] |

| CAS Number | 3295-78-1 | [1] |

| Chemical Formula | C₁₂H₁₂N₂O₃ | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| Physical State | Solid | [1] |

| Canonical SMILES | COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC | [1] |

| InChIKey | NEFZKJCNHBXWLP-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of pyridazinone derivatives often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a plausible and efficient synthetic route is the reaction of dimethoxymaleic anhydride with phenylhydrazine.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one

This protocol is a representative procedure based on established methods for the synthesis of pyridazinone derivatives.[2][3]

Materials:

-

Dimethoxymaleic anhydride

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Recrystallization setup

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethoxymaleic anhydride (1 equivalent) in glacial acetic acid (10 volumes).

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Isolation of Crude Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to obtain a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR, and MS).

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected data from these analyses are summarized below.

Table 2: Expected ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Singlet | 6H | 2 x -OCH₃ | |

| ~ 7.2 - 7.6 | Multiplet | 5H | Phenyl-H | |

| ~ 7.8 | Singlet | 1H | C₆-H | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~ 55 - 60 | 2 x -OCH₃ | |||

| ~ 120 - 130 | Phenyl-C | |||

| ~ 135 - 145 | C₄, C₅, C₆ | |||

| ~ 160 | C=O |

Table 3: Expected Infrared (IR) and Mass Spectrometry (MS) Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| IR (cm⁻¹) | ~ 3050-3100 (Aromatic C-H stretch)~ 2850-2950 (Aliphatic C-H stretch)~ 1650-1670 (C=O stretch, amide)~ 1500-1600 (C=C stretch, aromatic)~ 1050-1250 (C-O stretch, ether) |

| MS (m/z) | 232 [M]⁺ (Molecular ion peak)Fragments corresponding to the loss of -OCH₃, C₆H₅, and other stable fragments. |

Mechanism of Action: Inhibition of Photosystem II

This compound acts as a herbicide by inhibiting Photosystem II (PSII) in the chloroplasts of plants.[1] Specifically, it disrupts the photosynthetic electron transport chain.

This compound binds to the Q\₀B-binding site on the D1 protein of the PSII reaction center. This binding site is normally occupied by plastoquinone (PQ), which is a mobile electron carrier. By competitively inhibiting the binding of plastoquinone, this compound blocks the electron flow from the primary quinone acceptor (Q\₀A) to the secondary quinone acceptor (Q\₀B). This interruption of the electron transport chain leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and ultimately cell death.[2][4]

Caption: Inhibition of the photosynthetic electron transport chain by this compound.

References

- 1. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-depth Technical Guide: Environmental Fate and Degradation of Dimidazon

Notice to the Reader: Comprehensive information regarding the environmental fate and degradation pathways of a compound specifically named "Dimidazon" is not available in the public domain. The substance, identified chemically as 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one, is considered obsolete, and detailed scientific studies on its environmental behavior are scarce.[1]

This guide, therefore, pivots to an in-depth analysis of a closely related and well-studied compound, Diazinon , to provide a representative understanding of the environmental fate and degradation processes that similar organophosphate pesticides undergo. Diazinon [O,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate] has been extensively researched, and its environmental behavior offers valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphate pesticide Diazinon. It details the key processes governing its persistence and transformation in soil and aquatic environments, including hydrolysis, photolysis, and microbial degradation. Quantitative data on degradation rates and sorption characteristics are presented in tabular format for clarity. Detailed experimental protocols for key studies are provided to facilitate replication and further research. Finally, degradation pathways are visualized using Graphviz diagrams to illustrate the transformation of Diazinon into its various metabolites.

Physicochemical Properties of Diazinon

Understanding the fundamental physicochemical properties of Diazinon is crucial for predicting its environmental distribution and fate.

| Property | Value | Source |

| Molecular Formula | C12H21N2O3PS | - |

| Molar Mass | 304.35 g/mol | - |

| Water Solubility | 40 mg/L at 20°C | [2] |

| Vapor Pressure | 1.2 x 10⁻⁴ mmHg at 20°C | - |

| Henry's Law Constant | 1.42 x 10⁻⁶ atm·m³/mol | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.3 | - |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 40 - 432 L/kg | [2][4] |

Environmental Fate of Diazinon

The environmental fate of Diazinon is governed by a combination of transport and transformation processes. Due to its moderate mobility in soils, Diazinon has been detected in groundwater and various water wells.[2][4]

Soil

Microbial degradation is the most significant process for the dissipation of Diazinon in soil.[2][4] The rate of degradation is influenced by several factors, including soil pH, type, organic matter content, moisture, and the initial concentration of Diazinon.[2][4] Soil organic matter is a primary factor influencing the sorption of Diazinon.[2][4]

Water

In aquatic environments, hydrolysis is a major degradation pathway for Diazinon.[5] The rate of hydrolysis is pH-dependent, being more rapid under both acidic and alkaline conditions.[5] Photolysis is generally considered a minor dissipation pathway for Diazinon in water; however, the presence of catalysts can increase the rate of photodegradation.[3]

Degradation Pathways of Diazinon

Diazinon undergoes transformation in the environment through abiotic and biotic processes, leading to the formation of several metabolites.

Hydrolysis

Hydrolysis of Diazinon cleaves the phosphate ester bond, leading to the formation of 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP) and diethyl thiophosphoric acid. This is a major degradation process, particularly in aquatic systems.[5]

Oxidation

Diazinon can be oxidized to its more toxic oxygen analog, diazoxon. This transformation can occur through microbial action or photochemically. Diazoxon is also subject to hydrolysis.

Biodegradation

A variety of microorganisms are capable of degrading Diazinon.[5][6] Bacterial strains such as Serratia marcescens and Sphingobium sp. have been shown to utilize Diazinon as a source of carbon and phosphorus.[6][7] Biodegradation pathways can be complex, involving a series of enzymatic reactions that lead to the cleavage of the pyrimidine ring and eventual mineralization.

The following diagram illustrates a generalized degradation pathway for Diazinon.

Quantitative Data on Diazinon Degradation

| Parameter | Value | Conditions | Source |

| Soil Half-Life (DT50) | |||

| Aerobic | 11 - 55 days | Varies with soil type and conditions | - |

| Anaerobic | 12 weeks | - | - |

| Aquatic Half-Life (DT50) | |||

| Hydrolysis (pH 5) | 185 days | 20°C | - |

| Hydrolysis (pH 7) | 138 days | 20°C | - |

| Hydrolysis (pH 9) | 6 days | 20°C | - |

| Photolysis | Minor pathway | - | [3] |

| Biodegradation Rate | |||

| Serratia marcescens DI101 | 0.226 day⁻¹ | 50 mg/L initial concentration | [6] |

| Sphingobium sp. DI-6 | 91.8% degradation in 60h | 100 mg/L initial concentration | [7] |

Experimental Protocols

Soil Degradation Study (Aerobic)

Objective: To determine the rate of aerobic degradation of Diazinon in soil.

Methodology:

-

Soil Selection and Preparation: Select a representative agricultural soil. Sieve the soil (2 mm) and adjust the moisture content to 50-60% of its maximum water holding capacity.

-

Test Substance Application: Prepare a stock solution of ¹⁴C-labeled Diazinon in a suitable solvent. Apply the solution to the soil to achieve the desired concentration (e.g., 1 mg/kg).

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) in a flow-through system that allows for the trapping of evolved ¹⁴CO₂.

-

Sampling and Analysis: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days). Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent Diazinon and its major metabolites. The trapped ¹⁴CO₂ is quantified by liquid scintillation counting.

-

Data Analysis: Calculate the dissipation half-life (DT50) of Diazinon using first-order kinetics.

The following diagram illustrates the experimental workflow for a soil degradation study.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of Diazinon at different pH values.

Methodology:

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Prepare a stock solution of Diazinon in a water-miscible solvent. Add a small aliquot of the stock solution to the buffer solutions to achieve a concentration that is less than half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 ± 1°C).

-

Sampling and Analysis: Collect samples from each pH solution at various time points. Analyze the samples directly or after extraction using a suitable analytical method such as HPLC with UV or Mass Spectrometry (MS) detection to determine the concentration of Diazinon.

-

Data Analysis: Determine the rate constant and half-life of hydrolysis for each pH value by plotting the natural logarithm of the Diazinon concentration versus time.

Analytical Methodologies

The identification and quantification of Diazinon and its metabolites are primarily achieved using chromatographic techniques coupled with various detectors.

-

Gas Chromatography (GC): Often used with detectors such as a flame photometric detector (FPD), nitrogen-phosphorus detector (NPD), or mass spectrometry (MS).[8]

-

High-Performance Liquid Chromatography (HPLC): Typically coupled with UV or MS detectors for the analysis of Diazinon and its more polar metabolites.[8]

Sample preparation is a critical step and usually involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from complex matrices like soil and water.[8][9]

Conclusion

The environmental fate of Diazinon is a complex interplay of its physicochemical properties and various transformation processes. Microbial degradation in soil and hydrolysis in water are the primary mechanisms of its dissipation. The formation of the more toxic metabolite, diazoxon, is a key consideration in its environmental risk assessment. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental impact of Diazinon and for the development of effective remediation strategies. While specific data for "this compound" is unavailable, the principles and methodologies outlined in this guide for Diazinon provide a robust framework for assessing the environmental fate of similar pyridazinone and organophosphate compounds.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Diazinon-chemistry and environmental fate: a California perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of diazinon by Serratia marcescens DI101 and its use in bioremediation of contaminated environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway [frontiersin.org]

- 8. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide: Solubility and Stability of Dimidazon in Aqueous Solutions

A comprehensive exploration of the physicochemical properties of the herbicide Dimidazon, focusing on its behavior in aqueous environments. This guide is intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction

This compound, a pyridazinone herbicide, has been utilized in agricultural applications for its selective, contact action in controlling various weeds. Its efficacy is intrinsically linked to its behavior in aqueous systems, which govern its environmental fate, bioavailability, and potential for toxicological impact. Understanding the solubility and stability of this compound is therefore paramount for optimizing its application, predicting its environmental persistence, and developing effective analytical and remediation strategies. This technical guide synthesizes the available scientific information on the aqueous solubility and stability of this compound, presenting key data, experimental methodologies, and a discussion of the factors influencing its behavior.

Physicochemical Properties of this compound

A foundational understanding of this compound's molecular structure and general properties is essential before delving into its aqueous behavior.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one | [1] |

| CAS RN | 3295-78-1 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | |

| Molecular Mass | 232.24 g/mol | [1] |

| Physical State | Solid | [1] |

| Mechanism of Action | Inhibition of photosystem II | [1] |

Aqueous Solubility of this compound

While direct data is lacking, the principles of solubility for structurally similar organic compounds can provide some insight. The solubility of such molecules is typically influenced by:

-

pH: The presence of ionizable functional groups can significantly alter solubility with changes in pH.

-

Temperature: Solubility of solids in liquids generally increases with temperature, although exceptions exist.

-

Co-solvents: The presence of other organic solvents can enhance the solubility of hydrophobic compounds in aqueous solutions.[2][3]

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method - OECD Guideline 105)

To address the data gap, the following established methodology can be employed to determine the aqueous solubility of this compound.

Objective: To determine the water solubility of this compound at a given temperature.

Materials:

-

This compound (analytical standard)

-

Distilled or deionized water

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS)

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Procedure:

-

Preparation of Test Solutions: Add an excess amount of this compound to a known volume of water in a flask.

-

Equilibration: Place the flask in a constant temperature shaker bath and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the aqueous phase.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The water solubility is reported as the mean concentration from at least three replicate samples.

Stability of this compound in Aqueous Solutions

The stability of a pesticide in water determines its persistence in the environment. Degradation can occur through various mechanisms, including hydrolysis, photolysis, and microbial action.

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH and temperature.

Information regarding the aqueous hydrolysis half-life (DT₅₀) of this compound is currently unavailable. The AERU database reports no data for the DT₅₀ at 20°C and pH 7.[1] For comparison, the related compound chloridazon has a reported DT₅₀ of 43 days in soil under specific laboratory conditions, indicating that degradation does occur, albeit at a moderate pace.[4]

Experimental Protocol for Determining Hydrolytic Stability (OECD Guideline 111)

This protocol outlines a method to assess the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Materials:

-

This compound (analytical standard)

-

Sterile buffer solutions (e.g., pH 4, 7, and 9)

-

Constant temperature incubator

-

Analytical instrumentation (e.g., HPLC-UV)

-

Sterile glassware

Workflow Diagram:

Caption: Experimental workflow for determining the hydrolytic stability of this compound.

Procedure:

-

Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. A sterile solution of this compound in the respective buffer is prepared at a concentration that can be accurately measured.

-

Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C or 50°C) in the dark to prevent photolysis.

-

Sampling: Aliquots are withdrawn at appropriate time intervals. The sampling frequency should be sufficient to define the degradation curve.

-

Analysis: The concentration of this compound in each sample is determined using a suitable analytical method.

-

Data Analysis: The natural logarithm of the this compound concentration is plotted against time. If a linear plot is obtained, the degradation follows first-order kinetics. The rate constant (k) is the negative of the slope, and the half-life (DT₅₀) can be calculated using the formula: DT₅₀ = ln(2)/k.[4][5]

Factors Influencing Stability

Several environmental factors can influence the degradation rate of this compound in aqueous solutions.

Signaling Pathway Diagram of Degradation Influences:

Caption: Factors influencing the degradation of this compound in aqueous environments.

-

pH: As with many organic molecules, the rate of hydrolysis of this compound is likely to be pH-dependent. Both acid- and base-catalyzed hydrolysis can occur.

-

Temperature: Increased temperature generally accelerates chemical reactions, including hydrolysis, leading to a shorter half-life.

-

Light: Photodegradation can be a significant pathway for the breakdown of pesticides in the environment. The presence of chromophores in the this compound structure suggests it may be susceptible to photolysis.

-

Microbial Degradation: In natural water bodies, microorganisms can play a crucial role in the degradation of organic compounds. The rate and extent of microbial degradation will depend on the microbial population and environmental conditions.

Conclusion

While specific experimental data on the aqueous solubility and stability of this compound is sparse in publicly available literature, established scientific principles and methodologies provide a clear path for its determination. The protocols outlined in this guide, based on OECD guidelines, offer a robust framework for generating the necessary data. Understanding these fundamental properties is crucial for a comprehensive risk assessment of this compound, predicting its environmental behavior, and ensuring its safe and effective use. Further research is strongly encouraged to fill the existing data gaps and provide a more complete picture of this compound's interactions within aqueous ecosystems.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plantprotection.pl [plantprotection.pl]

- 5. Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimidazon: A Technical Whitepaper on a Photosystem II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 3295-78-1 Chemical Name: 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one Molecular Formula: C₁₂H₁₂N₂O₃ Synonyms: BAS 29095

Abstract

Dimidazon (CAS 3295-78-1) is a chemical compound belonging to the pyridazinone class, recognized for its activity as a herbicide. Its primary mechanism of action involves the inhibition of photosynthetic electron transport at Photosystem II (PSII), a key complex in the light-dependent reactions of photosynthesis in plants. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical properties, mechanism of action, and a summary of the limited toxicological data. While the current body of research is predominantly centered on its agricultural applications, this paper aims to present the existing knowledge in a format accessible to researchers and professionals in the field of drug development, highlighting the significant gaps in data concerning its potential effects on mammalian systems.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.

| Property | Value |

| CAS Number | 3295-78-1 |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| IUPAC Name | 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one |

| Molar Mass | 232.24 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Limited solubility in water |

| Chemical Class | Pyridazinone |

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of this compound, like other pyridazinone herbicides, is the inhibition of photosynthesis.[1] This occurs through the disruption of the photosynthetic electron transport chain within the chloroplasts of plant cells.[2][3]

Specifically, this compound targets and binds to the D1 protein of the Photosystem II (PSII) complex located in the thylakoid membranes.[2][3] The D1 protein contains the binding site for plastoquinone (QB), a crucial mobile electron carrier. By occupying this site, this compound competitively inhibits the binding of plastoquinone, thereby blocking the flow of electrons from the primary electron acceptor QA to QB.[2][3]

This interruption of the electron transport chain has two major downstream consequences:

-

Cessation of ATP and NADPH Production: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for the synthesis of ATP and NADPH. These energy-rich molecules are essential for the fixation of carbon dioxide in the Calvin cycle.

-

Oxidative Stress: The accumulation of high-energy electrons at the beginning of the electron transport chain leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These highly reactive molecules cause lipid peroxidation, membrane damage, and ultimately, cell death.[2]

The following diagram illustrates the signaling pathway of PSII inhibition by this compound.

Caption: this compound inhibits Photosystem II by blocking the D1 protein.

Synthesis

Generalized Experimental Workflow for Pyridazinone Synthesis

Caption: A generalized workflow for the synthesis of pyridazinone cores.

Quantitative Data

There is a significant lack of publicly available quantitative data regarding the biological activity of this compound. While it is known to be a weak electron transport inhibitor, specific IC₅₀ values for PSII inhibition are not reported in the literature reviewed. The available toxicological data is also limited and qualitative.

| Parameter | Species | Value | Reference Notes |

| Acute Oral LD₅₀ | Rat | > 1000 mg/kg | Data from herbicide toxicology databases. |

| PSII Inhibition (IC₅₀) | - | Data not available | - |

| Mammalian Cell Cytotoxicity | - | Data not available | - |

Research on Non-Herbicidal Biological Activity

An extensive search of the scientific literature reveals a dearth of research into the non-herbicidal biological activities of this compound. Studies on its effects on mammalian cells, specific enzymatic assays outside of plant photosynthesis, or its potential as a therapeutic agent are not available. The research focus for this compound appears to have been exclusively within the agricultural sector.

While some pyridazinone derivatives have been investigated for other biological activities, such as cardiovascular or anticancer effects, there is no evidence to suggest that this compound has been a subject of such research.

Conclusion and Future Directions

This compound is a pyridazinone herbicide with a well-understood, albeit general, mechanism of action involving the inhibition of Photosystem II in plants. While its utility in agriculture is established, its profile from the perspective of drug development and biomedical research is largely a blank slate. The lack of data on its effects in mammalian systems, including cytotoxicity, specific enzyme inhibition, and general pharmacology, presents a significant knowledge gap.

For researchers in drug development, this compound and its analogs could represent a scaffold for further chemical exploration. However, any such endeavor would need to begin with fundamental in vitro and in vivo studies to establish a basic biological and toxicological profile in non-plant systems. Future research could focus on:

-

In vitro screening: Assessing the cytotoxicity of this compound against a panel of human cancer cell lines and normal cell lines.

-

Enzymatic assays: Screening this compound against a broad range of mammalian enzymes to identify any potential off-target (non-PSII) activities.

-

In vivo toxicology: Conducting more detailed toxicological studies in animal models to understand its pharmacokinetic and pharmacodynamic properties.

Until such studies are conducted, this compound remains a compound of interest primarily within the field of agricultural science.

References

Quantification of Pesticide Residues in Water Samples: An In-depth Technical Guide

Introduction

The widespread use of pesticides in agriculture poses a significant risk to water resources through runoff and leaching. Monitoring pesticide residues in water is crucial for ensuring environmental safety and public health. This guide provides a comprehensive overview of the analytical methodologies for the quantification of pesticide residues, with a focus on organophosphorus compounds like Diazinon and chloroacetanilide herbicides such as Dimethachlor, in water samples. The analytical workflow typically involves sample preparation to isolate and concentrate the analytes, followed by chromatographic separation and detection.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the target analyte, the required sensitivity, and the sample matrix. The following tables summarize the quantitative performance of different methods reported for the analysis of Diazinon and Dimethachlor in water samples.

Table 1: Quantitative Data for Diazinon Analysis in Water

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Reference |

| GC-NPD | Dichloromethane LLE | < 0.0439 ppb | - | 82.3 - 140 | - | [1] |

| GC-FID | SA-DSPE | 0.2 - 0.3 µg/L | - | - | - | [2] |

| HPTLC | LLE with acetone and methylene chloride | - | - | - | - | [3] |

| ELISA | - | 0.40 µg/L | - | 99 - 105 | - | [4] |

| GC-FID | LPME-ETA-SS | 0.06 ng/mL | 0.2 ng/mL | 95 | - | [5] |

LLE: Liquid-Liquid Extraction; SA-DSPE: Solvent-Assisted Dispersive Solid-Phase Extraction; HPTLC: High-Performance Thin-Layer Chromatography; ELISA: Enzyme-Linked Immunosorbent Assay; LPME-ETA-SS: Liquid-Phase Microextraction-Based Effervescent Tablet-Assisted Switchable Solvent; GC-NPD: Gas Chromatography with Nitrogen-Phosphorus Detector; GC-FID: Gas Chromatography with Flame Ionization Detector.

Table 2: Quantitative Data for Dimethachlor Analysis in Water

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Reference |

| HPLC-UV | - | - | - | - | - | [6] |

HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detector.

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods and obtaining reliable results. Below are representative protocols for the analysis of pesticide residues in water samples using Solid Phase Extraction (SPE) followed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: SPE-GC/MS for the Analysis of Diazinon

This protocol is a generalized procedure based on common practices for organophosphorus pesticide analysis.

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

-

Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

-

Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove excess water.

-

Elution: Elute the trapped analytes with 10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and acetone.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Injection Mode: Splitless.

- Oven Temperature Program: Initial temperature of 60°C for 1 minute, ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Protocol 2: SPE-LC/MS-MS for the Analysis of Dimethachlor

This protocol is a generalized procedure based on common practices for chloroacetanilide herbicide analysis.

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass 250 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water.

-

Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10 minutes.

-

Elution: Elute the analytes with 8 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions:

- Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

-

Mass Spectrometer (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Source Temperature: 120°C.

- Desolvation Temperature: 350°C.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions of the target analytes.

Mandatory Visualization

The following diagrams illustrate the key workflows in the quantification of pesticide residues in water samples.

Caption: General workflow for pesticide residue analysis in water.

Caption: Detailed steps of the Solid Phase Extraction (SPE) procedure.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. Solvent-assisted dispersive solid-phase extraction: A sample preparation method for trace detection of diazinon in urine and environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of organophosphorus insecticides (malathion and diazinon) residue in the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the HPLC-MS/MS Method for Benzodiazepine Analysis

Disclaimer: No specific validated HPLC-MS/MS method for a compound named "Dimidazon" was found in the available literature. The following technical guide has been developed based on established methods for the analysis of a structurally similar and commonly analyzed benzodiazepine, Diazepam. Researchers should adapt and validate this methodology for their specific analyte of interest.

This guide provides a comprehensive overview of a typical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of benzodiazepines in biological matrices, targeting researchers, scientists, and professionals in drug development.

Introduction

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity. It is the gold standard for the quantification of drugs and their metabolites in complex biological samples such as plasma. This document outlines a detailed protocol for the analysis of benzodiazepines, focusing on the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental to a successful HPLC-MS/MS analysis. The following sections detail the key steps from sample preparation to data acquisition.

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

The objective of sample preparation is to extract the analyte of interest from the biological matrix, removing potential interferences. Liquid-liquid extraction is a common and effective technique for this purpose.

A typical LLE protocol involves the following steps:

-

An aliquot of the plasma sample (e.g., 50 µL) is mixed with an internal standard (IS) solution. The IS is a compound structurally similar to the analyte, added at a known concentration to correct for variations in extraction efficiency and instrument response.

-

An extraction solvent, such as a mixture of ethyl acetate and n-hexane (e.g., 80:20, v/v), is added to the sample mixture.

-

The mixture is vortexed to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous plasma to the organic solvent.

-

The sample is then centrifuged to separate the organic and aqueous layers.

-

The supernatant (organic layer) containing the analyte is transferred to a clean tube.

-

The organic solvent is evaporated to dryness under a gentle stream of nitrogen.

-

The dried residue is reconstituted in a solution compatible with the HPLC mobile phase (e.g., 90% methanol) before injection into the HPLC-MS/MS system.[1]

2.2. Chromatographic Separation

The reconstituted sample is injected into an HPLC system to separate the analyte from other components in the extract.

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven is suitable.

-

Analytical Column: A reverse-phase C18 column (e.g., 150 x 3.0 mm, 3 µm particle size) is commonly used for the separation of benzodiazepines.[1][2]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol) is often employed. A typical composition is 5:95 (v/v) aqueous to organic.[1][2]

-

Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[1][2]

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[1]

2.3. Mass Spectrometric Detection

The eluent from the HPLC column is introduced into a tandem mass spectrometer for detection and quantification of the analyte.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of benzodiazepines.[1][2]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes background noise and enhances sensitivity.[1][2]

-

MRM Transitions: For Diazepam, a common MRM transition is m/z 285.2 → 193.1.[1][2] An internal standard, such as voriconazole, might have a transition of m/z 350.2 → 127.1.[1][2]

Data Presentation: Quantitative Method Validation Parameters

Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose.[3] Key validation parameters are summarized in the tables below.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2][4] |

Table 2: Accuracy and Precision

| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| LLOQ | 0.5 | < ±20% | < 20% |

| Low QC | 1.5 | < ±15% | < 15% |

| Medium QC | 15 | < ±15% | < 15% |

| High QC | 150 | < ±15% | < 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Diazepam | > 85% | < 15% |

| Internal Standard | > 85% | < 15% |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow of the HPLC-MS/MS method for benzodiazepine analysis.

Caption: Experimental workflow for benzodiazepine analysis.

4.2. Fragmentation Pathway

The fragmentation of the analyte in the mass spectrometer is a key aspect of the MS/MS technique. The following diagram shows a proposed fragmentation pathway for Diazepam.

References

- 1. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. medpace.com [medpace.com]

An In-depth Technical Guide to the Gas Chromatographic Quantification of Diazinon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the quantification of Diazinon, a widely used organophosphorus insecticide, utilizing gas chromatography (GC). The document details experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow. The methods described are applicable for the analysis of Diazinon in various matrices, including biological and environmental samples.

Introduction

Diazinon is a synthetic insecticide known for its use in agriculture and gardening. Due to its potential toxicological concerns for humans, monitoring its presence in various samples is crucial for assessing exposure and diagnosing intoxication. Gas chromatography, often coupled with mass spectrometry (GC-MS), stands as a principal and robust analytical technique for the detection and quantification of Diazinon and its metabolites.[1][2] This guide will explore the key aspects of developing and validating a reliable GC-based method for Diazinon analysis.

Experimental Protocols

A successful GC analysis hinges on meticulous sample preparation and the optimization of chromatographic conditions. The following sections outline detailed methodologies for the quantification of Diazinon.

2.1. Sample Preparation

The primary goal of sample preparation is to isolate Diazinon from the sample matrix and concentrate it to a level suitable for GC analysis.[3] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2]

2.1.1. Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted for the extraction of Diazinon from human plasma.[1]

-

Reagents: Dichloromethane, 2-Propanol, Heptane.

-

Procedure:

-

To a suitable volume of plasma, add a mixture of dichloromethane, 2-propanol, and heptane.

-

Vortex the mixture vigorously to ensure thorough mixing and extraction of Diazinon into the organic phase.

-

Centrifuge the sample to achieve phase separation.

-

Carefully transfer the organic supernatant to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent suitable for GC injection, such as hexane or ethyl acetate.[4]

-

2.1.2. Solid-Phase Extraction (SPE) for Urine and Water Samples

SPE is a versatile technique applicable to various sample matrices, including urine and water.[2]

-

Materials: C18 SPE cartridges.

-

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water.

-

Loading: Load the pre-treated sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Elution: Elute the retained Diazinon with a suitable organic solvent, such as ethyl acetate or dichloromethane.[2]

-

Concentration: Concentrate the eluate and reconstitute in an appropriate solvent for GC analysis.

-

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a general guideline for the GC-MS analysis of Diazinon. Optimization may be required based on the specific instrumentation and sample matrix.

-

Gas Chromatograph (GC): Equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.[4]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp to 210 °C at a rate of 12 °C/min.

-

Ramp to 230 °C at a rate of 15 °C/min, hold for 4 minutes.

-

Ramp to 250 °C at a rate of 3 °C/min.

-

Ramp to 300 °C at a rate of 40 °C/min.[6]

-

-

Injection Volume: 1 µL.[7]

-

Mass Spectrometer (MS):

Data Presentation

The performance of the analytical method is evaluated through various validation parameters. The following tables summarize key quantitative data for Diazinon analysis.

Table 1: Method Validation Parameters for Diazinon Quantification in Human Plasma by GC-MS.[1]

| Parameter | Result |

| Linearity (Correlation Coefficient, r) | 0.992 |

| Limit of Detection (LOD) | 5 µg/L |

| Limit of Quantification (LOQ) | 2 µg/L |

| Recovery (at 15, 250, and 375 µg/L) | 22.8% to 31% |

Table 2: Method Validation Parameters for Diazinon Metabolite (G-27550) in Urine by GC/MSD.[2]

| Sample Preparation Method | Limit of Quantification (LOQ) | Average Recovery | Limit of Detection (LOD) |

| Solid-Phase Extraction (SPE) | 1.0 µg/L | 101.3% | 0.01 ng |

| SPE with Liquid-Liquid Partitioning | 0.50 µg/L | 100.8% | 0.01 ng |

Table 3: General Performance Data for Diazinon Analysis in Various Matrices.

| Matrix | Detector | Limit of Detection (LOD) | Recovery | Reference |

| Bovine Liver & Rumen Content | FPD | 0.01–0.05 µg/g | 88% - 95% | [2] |

| Animal Fat | FPD | Not Specified | Not Specified | [2] |

| Water (River) | NPD | 20–50 pg/mL | >95% | [2] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Diazinon using gas chromatography.

Conclusion

Gas chromatography, particularly when coupled with mass spectrometry, provides a sensitive, specific, and reliable method for the quantification of Diazinon in diverse and complex matrices. The successful application of this technique relies on robust sample preparation methods, such as LLE or SPE, and carefully optimized chromatographic conditions. The validation of the analytical method is paramount to ensure the accuracy and precision of the results, which is critical for regulatory compliance and research applications.[8][9] The methodologies and data presented in this guide serve as a valuable resource for professionals involved in the analysis of Diazinon.

References

- 1. A selective method for quantification of diazinon in human plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 5. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. pharmadevils.com [pharmadevils.com]

- 9. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solid-Phase Extraction of Dimidazon from Environmental Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the solid-phase extraction (SPE) of Dimidazon from environmental samples, primarily water and soil. This compound, a pyridazinone herbicide, requires robust analytical methods for its detection and quantification in various environmental matrices to ensure environmental safety and regulatory compliance. This document outlines detailed experimental protocols, presents quantitative data in a clear format, and includes visualizations to aid in understanding the experimental workflows.

Introduction to this compound and the Importance of its Analysis

This compound (4,5-dimethoxy-2-phenyl-3(2H)-pyridazinone) is a selective herbicide used for the control of broadleaf weeds. Its presence in soil and water systems, even at trace levels, can be of environmental concern. Therefore, sensitive and reliable analytical methods are crucial for monitoring its residues. Solid-phase extraction has emerged as a widely used sample preparation technique for the analysis of pesticides like this compound due to its efficiency in concentrating analytes and removing interfering matrix components.

Chemical Structure of this compound:

-

Formula: C₁₂H₁₂N₂O₃

-

Molar Mass: 232.24 g/mol

-

Class: Pyridazinone Herbicide

Principles of Solid-Phase Extraction for this compound

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. For the extraction of moderately polar compounds like this compound from aqueous and soil extract samples, reversed-phase SPE is the most common approach. In this method, a nonpolar stationary phase (sorbent) is used to retain the analyte of interest from a polar mobile phase (the sample). The analyte is then eluted with a nonpolar organic solvent.

Key steps in an SPE procedure include:

-

Conditioning: The sorbent is prepared for sample loading by passing a suitable solvent through it. This wets the sorbent and ensures consistent interaction with the analyte.

-

Loading: The sample is passed through the sorbent bed. This compound, being moderately nonpolar, will be retained on the nonpolar sorbent.

-

Washing: Interferences that are more polar than this compound are washed from the sorbent with a weak solvent (e.g., water or a low percentage of organic solvent in water).

-

Elution: A strong, nonpolar organic solvent is used to disrupt the interaction between this compound and the sorbent, allowing it to be collected in a concentrated form.

Experimental Protocols

Solid-Phase Extraction of this compound from Water Samples

This protocol is adapted from multi-residue methods for herbicides in aqueous samples.

Materials:

-

Solid-Phase Extraction Cartridges: Reversed-phase C18 (500 mg, 6 mL) or polymeric sorbents like Oasis HLB (200 mg, 6 mL).

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Hydrochloric acid (HCl) or Formic acid (for pH adjustment)

-

Vacuum manifold for SPE

-

Glass fiber filters (0.45 µm)

-

Collection vials

Procedure:

-

Sample Preparation:

-

Collect water samples in clean glass bottles.

-

Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

-

Adjust the pH of the water sample to approximately 3 with hydrochloric acid or formic acid to ensure this compound is in a neutral form, enhancing its retention on the reversed-phase sorbent.

-

-

SPE Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 or Oasis HLB cartridge.

-

Follow with 5 mL of deionized water. Do not allow the sorbent to run dry.

-

-

Sample Loading:

-